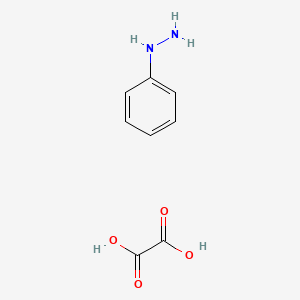

Phenylhydrazine Oxalate

Description

The exact mass of the compound Ethanedioic acid; phenyldiazane is 198.06405680 g/mol and the complexity rating of the compound is 129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxalic acid;phenylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.C2H2O4/c7-8-6-4-2-1-3-5-6;3-1(4)2(5)6/h1-5,8H,7H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOMPZNJCCVZCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50703271 | |

| Record name | Oxalic acid--phenylhydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37887-33-5 | |

| Record name | Oxalic acid--phenylhydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylhydrazine Oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties and Applications of Phenylhydrazine Oxalate

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylhydrazine oxalate is the stable salt formed between the highly reactive organic reagent phenylhydrazine and oxalic acid. While phenylhydrazine itself, first characterized by Hermann Emil Fischer in 1875, is a cornerstone of organic synthesis, it exists as an oily liquid that is prone to degradation and discoloration upon exposure to air and light.[1][2][3] The conversion to its oxalate salt provides a crystalline, solid form that offers superior stability, purity, and ease of handling without compromising the essential reactivity of the phenylhydrazine moiety. This guide provides an in-depth examination of the fundamental properties, synthesis, reactivity, and critical applications of this compound, offering field-proven insights for its effective use in research and development.

Core Physicochemical Properties

This compound is a 2:1 salt, meaning two molecules of phenylhydrazine associate with one molecule of oxalic acid. This stoichiometry is crucial as it dictates the compound's molecular weight and reactivity in molar-equivalent calculations. The salt formation neutralizes the basic phenylhydrazine, leading to a more stable, crystalline solid.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 37887-33-5 | [4][5] |

| Molecular Formula | C₁₄H₁₈N₄O₄ | [6][7][8] |

| Molecular Weight | 306.32 g/mol | [4][5][6][7] |

| Appearance | White to pale yellow or orange crystalline powder. | [6][7] |

| Melting Point | 176 °C | [7] |

| Structure | (C₆H₅NHNH₂)₂ · (COOH)₂ | [9] |

The observed color variation from white to orange or even green is typically indicative of slight oxidation or the presence of impurities.[6] The parent phenylhydrazine is known to turn red-brown on exposure to air, and while the oxalate salt is more stable, high-purity material should be off-white to pale yellow.

Synthesis and Purification

The preparation of this compound is a straightforward acid-base reaction. However, the synthesis of its precursor, phenylhydrazine, is a more involved process that requires careful control due to the instability of the intermediates.

Precursor Synthesis: Phenylhydrazine

The classical and most common method for synthesizing phenylhydrazine involves a two-step process starting from aniline.[2][10]

-

Diazotization: Aniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). This forms a diazonium salt. The low temperature is critical to prevent the highly unstable diazonium salt from decomposing, which can be explosive in concentrated forms.[11]

-

Reduction: The diazonium salt is then reduced to phenylhydrazine. A common reducing agent for this step is sodium sulfite (Na₂SO₃).[2][3][10]

Modern advancements have led to the development of continuous flow processes for this synthesis.[11] This approach is inherently safer because it avoids the accumulation of large quantities of the hazardous diazonium salt, minimizing explosion risks and allowing for better thermal control.[11]

Preparation of this compound

The conversion of phenylhydrazine free base to its oxalate salt is performed to enhance stability and facilitate purification.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve a known quantity of oxalic acid dihydrate in a minimal amount of warm ethanol.

-

Reaction: In a separate flask, dissolve a stoichiometric equivalent of phenylhydrazine (2 moles per 1 mole of oxalic acid) in ethanol.

-

Mixing: Slowly add the phenylhydrazine solution to the oxalic acid solution with continuous stirring. The reaction is exothermic, and the salt will begin to precipitate almost immediately.

-

Crystallization: Cool the mixture in an ice bath for 30-60 minutes to ensure complete precipitation of the product.

-

Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the purified this compound crystals under vacuum at a low temperature (e.g., 40-50 °C) to remove residual solvent.

Causality Insight: The choice of ethanol as a solvent is strategic. Both reactants are soluble, while the resulting oxalate salt has lower solubility, especially at reduced temperatures, enabling its isolation via precipitation. This process not only forms the salt but also serves as a purification step.

Caption: Synthesis pathway from aniline to this compound.

Key Chemical Reactivity and Applications

The utility of this compound stems from the nucleophilic nature of the terminal nitrogen atom in the phenylhydrazine molecule. The salt form readily reverts to the free base in situ under appropriate reaction conditions.

Fischer Indole Synthesis

This is arguably the most significant application of phenylhydrazine. It is used to prepare indoles, which are crucial heterocyclic scaffolds in countless pharmaceuticals, dyes, and agrochemicals.[3][12] The reaction involves heating a phenylhydrazone (formed from phenylhydrazine and an aldehyde or ketone) in the presence of an acid catalyst. The oxalate salt is a convenient precursor for the initial phenylhydrazone formation.

Derivatization of Carbonyl Compounds

Phenylhydrazine reacts quantitatively with aldehydes and ketones to form stable, crystalline phenylhydrazones.[12] This reaction has two primary functions in the laboratory:

-

Characterization: The sharp, well-defined melting points of the resulting phenylhydrazone crystals serve as a classical method for identifying unknown aldehydes or ketones.

-

Purification: It can be used to "trap" a carbonyl compound from a complex mixture. The solid hydrazone is filtered off, purified by recrystallization, and the original carbonyl compound can be regenerated by hydrolysis if needed.

Biochemical and Analytical Applications

This compound serves as a valuable tool in biochemical research.

-

Carbohydrate Analysis: Emil Fischer originally used this reagent to study carbohydrates.[2][3] It reacts with reducing sugars to form osazones, which aids in their identification and differentiation.

-

Metabolic Trapping: It has been employed as a "trapping agent" to fix and identify intermediate products in metabolic pathways, such as lactic acid fermentation.[13]

-

Induction of Hemolytic Anemia: In toxicology and hematology research, phenylhydrazine is used to induce acute hemolytic anemia in animal models.[3] It acts as a potent reducing agent that initiates the oxidative denaturation of oxyhemoglobin.[7][14]

Safety, Handling, and Toxicology

Phenylhydrazine and its salts are highly toxic and must be handled with extreme caution. The primary risks are acute toxicity, carcinogenicity, and skin sensitization.

Table 2: Hazard Profile of Phenylhydrazine and its Salts

| Hazard Type | Description | GHS Statement(s) | Source(s) |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | H301 + H311 + H331 | |

| Carcinogenicity | May cause cancer. | H350 | |

| Mutagenicity | Suspected of causing genetic defects. | H341 | |

| Skin Effects | Causes skin irritation and may cause an allergic skin reaction. | H315, H317 | |

| Hazard Class | 6.1 (Toxic Substance) | - | [7] |

Recommended Safe Handling Workflow

A self-validating system for handling this compound involves a strict adherence to a multi-stage protocol from procurement to disposal.

Caption: A workflow for the safe handling of this compound.

First Aid Measures:

-

Inhalation: Move the person to fresh air immediately. Seek urgent medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Rinse skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek urgent medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek urgent medical attention.

Conclusion

This compound is more than just a stabilized form of a classic reagent; it is a critical enabling tool for researchers. Its solid, crystalline nature enhances safety and simplifies handling, while its rich chemistry provides access to essential synthetic transformations like the Fischer indole synthesis and reliable analytical derivatizations. By understanding its fundamental properties and adhering to strict safety protocols, scientists can continue to leverage the power of this versatile compound to advance the fields of medicine, materials science, and chemical biology.

References

-

This compound, min 98% (T), 1 gram - CP Lab Safety. (URL: [Link])

-

This compound - MySkinRecipes. (URL: [Link])

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted ...

-

A COMPARISON OP this compound WITH MESOXALIC ACID PHENYLEYDRAZONE. - Zenodo. (URL: [Link])

- CN103553963A - Synthetic method of phenylhydrazine hydrochloride - Google P

-

Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem. (URL: [Link])

-

Phenylhydrazine - Wikipedia. (URL: [Link])

-

Phenylhydrazine - chemeurope.com. (URL: [Link])

-

Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. (URL: [Link])

-

This compound as "trapping agent" for the simultaneous fixation of intermediate products in lactic acid fermentation with living cells - PubMed. (URL: [Link])

-

Synthesis of Phenylhydrazine - Chempedia - LookChem. (URL: [Link])

-

Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. (URL: [Link])

-

Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed. (URL: [Link])

Sources

- 1. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 3. Phenylhydrazine [chemeurope.com]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | 37887-33-5 [chemicalbook.com]

- 9. zenodo.org [zenodo.org]

- 10. Synthesis of Phenylhydrazine - Chempedia - LookChem [lookchem.com]

- 11. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 12. This compound [myskinrecipes.com]

- 13. This compound as "trapping agent" for the simultaneous fixation of intermediate products in lactic acid fermentation with living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenylhydrazine Oxalate: From Rational Synthesis to Confirmatory Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of a Classic Reagent

In the landscape of modern organic synthesis and pharmaceutical development, certain reagents, despite their long history, remain indispensable tools. Phenylhydrazine, first reported by Hermann Emil Fischer in 1875, is one such molecule.[1] Its utility in the construction of complex heterocyclic scaffolds, most notably indoles via the Fischer synthesis, has cemented its place in the synthetic chemist's toolbox.[1][2] This guide focuses on phenylhydrazine oxalate, a stable, crystalline salt form of phenylhydrazine that offers advantages in handling and purity. While phenylhydrazine itself is an oily liquid that can darken and degrade upon exposure to air, its oxalate salt is a solid, making it easier to weigh and store.[1][3]

This document provides a comprehensive, field-proven guide to the synthesis, characterization, and safe handling of this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind the protocols, offering insights to ensure reproducible, high-purity results. The methodologies described herein are designed as a self-validating system, where the synthesis is confirmed by a logical sequence of analytical characterization.

The Synthesis of this compound: An Acid-Base Approach

The preparation of this compound is a straightforward acid-base reaction. Phenylhydrazine, containing a basic amino group, reacts with the dicarboxylic acid, oxalic acid, to form a salt. The stoichiometry of this reaction is crucial; based on the stable product's molecular formula (C₁₄H₁₈N₄O₄), two molecules of phenylhydrazine react with one molecule of oxalic acid.[4][5]

The choice of solvent is the most critical parameter in this synthesis. The ideal solvent must readily dissolve the starting materials, phenylhydrazine and oxalic acid, but provide low solubility for the resulting salt product. This differential solubility drives the reaction forward by precipitating the product as it forms, a practical application of Le Châtelier's principle, leading to a high-yield synthesis. Ethyl alcohol is an excellent and commonly used solvent for this purpose.[6]

Experimental Protocol: High-Yield Synthesis

This protocol is adapted from a proven method for preparing the salt in a physically manageable, crystalline form.[6]

Materials:

-

Phenylhydrazine (C₆H₅NHNH₂, ≥97%)

-

Oxalic Acid Dihydrate ((COOH)₂·2H₂O)

-

Ethyl Alcohol (95% or absolute)

-

Diethyl Ether

-

Beakers or Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Filter paper

Step-by-Step Procedure:

-

Prepare Reagent Solutions:

-

Solution A (Oxalic Acid): In a 250 mL beaker, dissolve 5.0 g (1 molar equivalent) of crystalline oxalic acid in 125 mL of ethyl alcohol. Gentle warming and stirring may be required to fully dissolve the acid.

-

Solution B (Phenylhydrazine): In a 100 mL beaker, carefully dissolve 8.57 g (2 molar equivalents) of phenylhydrazine in 40 mL of ethyl alcohol.[6] Phenylhydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).[7]

-

-

Precipitation:

-

Place Solution A on a magnetic stirrer.

-

Slowly add Solution B to Solution A while stirring continuously.

-

A dense, heavy, white precipitate of this compound will form almost immediately.[6]

-

-

Isolation:

-

Allow the mixture to stir for an additional 15-20 minutes to ensure complete precipitation.

-

Set up a suction filtration apparatus using a Büchner funnel and filter flask.

-

Filter the white precipitate under suction.

-

-

Washing and Drying:

-

Wash the filter cake (the collected precipitate) twice with small portions (10-15 mL each) of cold ethyl alcohol. This removes any unreacted starting materials or soluble impurities.

-

Follow with a wash using a small portion (15-20 mL) of diethyl ether. The ether wash facilitates rapid drying of the final product due to its high volatility.

-

Allow the product to air-dry on the filter paper for a few minutes while suction continues, then transfer the glistening white crystals to a watch glass to dry completely in a desiccator. A yield of approximately 90% can be expected.[6]

-

Characterization: A Multi-Technique Confirmation of Identity and Purity

Synthesizing a compound is only half the battle; rigorous characterization is essential to confirm its identity and purity. The following techniques provide a comprehensive analytical workflow.

Diagram: Synthesis and Characterization Workflow

This diagram illustrates the logical flow from starting materials to a fully validated final product.

Caption: Workflow from synthesis to analytical validation.

Physical and Chemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 37887-33-5 | [8] |

| Molecular Formula | C₁₄H₁₈N₄O₄ | [4][5] |

| Molecular Weight | 306.32 g/mol | [5][8] |

| Appearance | White to slightly cream-colored crystalline solid | [4][6] |

| Melting Point | 176 °C | [5] |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, benzene | [1][6] |

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the synthesized salt and confirming the absence of starting materials. The spectrum will be a composite of the phenylhydrazinium cation and the oxalate anion.

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| N-H Stretch | 3300 - 3100 (broad) | Characteristic of the primary and secondary amines in the phenylhydrazine moiety. Broadening suggests hydrogen bonding.[9] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Phenyl ring C-H bonds. |

| C=O Stretch (Oxalate) | ~1700 - 1600 (strong, broad) | Asymmetric and symmetric stretching of the carboxylate (COO⁻) groups. This is a key indicator of oxalate presence. |

| C=C Stretch (Aromatic) | ~1600, ~1500 | Skeletal vibrations of the phenyl ring.[9] |

| N-H Bend | ~1620 | Bending vibration of the amine groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the structure of the phenylhydrazine portion of the molecule.

-

¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show multiplets in the aromatic region (~6.8-7.3 ppm) corresponding to the protons on the phenyl ring.[10][11] Additional broad signals for the N-H protons would be expected at a higher chemical shift (>8 ppm), which would disappear upon a D₂O exchange.

-

¹³C NMR: The spectrum would show signals for the aromatic carbons, typically in the range of 110-150 ppm. The oxalate carbons would appear as a single peak further downfield, characteristic of a carboxylate carbon.

Purity and Thermal Analysis

Melting Point: A sharp melting point is a primary indicator of purity. The reported melting point for this compound is 176 °C.[5] A broad melting range would suggest the presence of impurities.

Thermal Analysis (TGA/DSC):

-

Differential Scanning Calorimetry (DSC): A DSC scan would show a sharp endothermic peak corresponding to the melting point.

-

Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature. For this compound, the TGA curve would show thermal decomposition occurring at temperatures above the melting point.[12] The decomposition of oxalates can be complex, but this analysis provides critical information on the material's thermal stability.[13]

Titrimetric Analysis for Self-Validation: A highly reliable method to confirm both the identity and purity of the salt is to determine its oxalic acid content. This can be achieved by converting the oxalate to calcium oxalate, followed by titration with potassium permanganate.[6]

Protocol for Oxalic Acid Estimation:

-

Suspend a precisely weighed amount (~1.0 g) of the synthesized this compound in a mixture of 10 mL of water and 25 mL of calcium acetate solution.

-

Add ammonium hydroxide to make the solution basic.

-

Heat the mixture to boiling to quantitatively precipitate calcium oxalate.

-

The resulting calcium oxalate can then be titrated with a standardized solution of potassium permanganate. The percentage of oxalic acid found should closely match the theoretical value (29.4%).[6]

Applications in Research and Development

This compound serves as a crucial building block and reagent in several areas of chemical and pharmaceutical science.

-

Heterocyclic Synthesis: Its primary application is in the Fischer indole synthesis, a cornerstone reaction for creating the indole ring system found in numerous pharmaceuticals, including triptans for migraines and various anticancer agents.[1][2]

-

Derivatization Reagent: It is used to react with aldehydes and ketones to form stable, crystalline phenylhydrazones. This reaction is valuable for the identification, purification, and characterization of carbonyl-containing compounds.[8]

-

Pharmaceutical Intermediates: Phenylhydrazine and its derivatives are key intermediates in the synthesis of a wide range of pharmacologically active compounds, including those with antimicrobial, anti-inflammatory, and antitumor properties.[2][8][14]

-

Biochemical Research: It has been employed in biochemical studies to investigate the structure and function of carbohydrates and as a "trapping agent" to fix intermediate products in fermentation studies.[8][15]

Diagram: Role of Phenylhydrazine in Synthesis

Caption: Fischer indole synthesis pathway.

Safety, Handling, and Storage

Phenylhydrazine and its salts are highly toxic and must be handled with extreme care.[8]

| Hazard Category | Description and Precautions | Reference(s) |

| Toxicity | Toxic if swallowed, inhaled, or in contact with skin. May cause damage to organs through prolonged or repeated exposure. | [16][17] |

| Carcinogenicity | Suspected of causing genetic defects and may cause cancer. | [16][17] |

| Skin/Eye Contact | Causes severe skin and eye irritation and may cause an allergic skin reaction. | [7] |

| Handling | Always work in a well-ventilated chemical fume hood. Wear appropriate PPE: nitrile gloves, a lab coat, and chemical safety goggles. Avoid creating dust. | [7][16] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from light and sources of ignition. It is sensitive to air and light. | |

| Spills & Disposal | For spills, evacuate the area, avoid generating dust, and collect the material using a wet method or vacuum.[7] Dispose of waste in accordance with all local, state, and federal regulations. |

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[17]

-

Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.[17]

-

Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.[16]

Conclusion

This compound is a valuable and versatile reagent whose utility in organic and medicinal chemistry is well-established. Its synthesis via a simple, high-yield precipitation reaction makes it readily accessible. However, its value is only realized when its identity and purity are confirmed through a robust suite of analytical techniques, including spectroscopy, thermal analysis, and titrimetry. By understanding the chemical principles behind its synthesis and the data derived from its characterization, researchers can confidently employ this important building block in the development of novel dyes, materials, and life-saving pharmaceuticals. Strict adherence to safety protocols is paramount when handling this compound due to its significant toxicity.

References

- MySkinRecipes. (n.d.). This compound.

- Sigma-Aldrich. (2024, March 4). SAFETY DATA SHEET - Phenylhydrazine.

- Taylor & Francis Online. (2018, April 16). Water-mediated oxalic acid catalysed one-pot synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones.

- International Journal of Health Sciences and Research. (n.d.). FTIR-ATR Studies on Phenylhydrazine Induced Hyperbilirubinemia in Wistar Rat.

- ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone.

- Thermo Fisher Scientific. (2010, December 3). Phenylhydrazine - SAFETY DATA SHEET.

- The Royal Society of Chemistry. (n.d.). Supporting Information for NMR spectra.

- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

- Zenodo. (1917, May 26). A COMPARISON OF this compound WITH MESOXALIC ACID PHENYLEYDRAZONE.

- Guidechem. (n.d.). 37887-33-5 this compound C14H18N4O4, Formula,NMR,Boiling Point,Density,Flash Point.

- Google Patents. (n.d.). CN103553963A - Synthetic method of phenylhydrazine hydrochloride.

- LookChem. (n.d.). Synthesis of Phenylhydrazine.

- Wikipedia. (n.d.). Phenylhydrazine.

- NJ.gov. (n.d.). Common Name: PHENYLHYDRAZINE HAZARD SUMMARY.

- Keika Ventures. (n.d.). Analytical Method - Phenylhydrazine.

- TCI Chemicals. (2019, November 4). SAFETY DATA SHEET - Phenylhydrazine.

- ChemicalBook. (n.d.). Description, Synthesis and Usage of Phenylhydrazine.

- Loba Chemie. (2019, February 21). PHENYL HYDRAZINE GMP MANUFACTURED MSDS.

- ChemicalBook. (n.d.). Phenylhydrazine(100-63-0) 1H NMR spectrum.

- ChemicalBook. (n.d.). Phenylhydrazine(100-63-0)IR1.

- CDC - NIOSH. (1994, August 15). phenylhydrazine 3518.

- ResearchGate. (n.d.). Analytical characteristics for analysis of hydrazine, phenylhydrazine and acetylhydrazine in ternary mixtures.

- ResearchGate. (2024). Overview of Phenylhydrazine‐Based Organic Transformations.

- Guidechem. (n.d.). This compound 37887-33-5 wiki.

- PrepChem.com. (n.d.). Preparation of phenylhydrazine.

- ResearchGate. (2015, March 17). Aqua mediated oxalic acid catalyzed one-pot synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones.

- NIST WebBook. (n.d.). Phenylhydrazine hydrochloride.

- Organic Syntheses. (n.d.). Procedure for Phenylhydrazine.

- CP Lab Safety. (n.d.). This compound, min 98% (T), 1 gram.

- Google Patents. (n.d.). CN106831482A - The preparation method of phenylhydrazine.

- PubMed. (1950, September 1). This compound as "trapping agent" for the simultaneous fixation of intermediate products in lactic acid fermentation with living cells.

- Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Characterization and Anti-oxidant Activity of Novel Phenylhydrazine derivatives.

- ResearchGate. (n.d.). Phenylhydrazine derivatives. | Download Scientific Diagram.

- ChemicalBook. (n.d.). Phenylhydrazine hydrochloride(59-88-1) 1H NMR spectrum.

- ChemicalBook. (2023, May 4). This compound | 37887-33-5.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 37887-33-5.

- ChemicalBook. (n.d.). This compound CAS#: 37887-33-5.

- South African Journal of Chemistry. (2014). Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate.

- PubMed. (n.d.). Industrial hygiene air monitoring of phenylhydrazine.

- Propellants, Explosives, Pyrotechnics. (2012, June). Thermal Decomposition Performance of Unsymmetrical Dimethylhydrazine (UDMH) Oxalate.

- Scribd. (n.d.). Thermal Decomposition of Oxalates - Various Oxalates in Air and Nitrogen.

- Frontiers in Nuclear Engineering. (2024, May 21). Investigation of the thermal decomposition of Pu(IV) oxalate: a transmission electron microscopy study.

Sources

- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. CN106831482A - The preparation method of phenylhydrazine - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 37887-33-5 [chemicalbook.com]

- 6. zenodo.org [zenodo.org]

- 7. nj.gov [nj.gov]

- 8. This compound [myskinrecipes.com]

- 9. researchgate.net [researchgate.net]

- 10. CN103553963A - Synthetic method of phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 11. Phenylhydrazine(100-63-0) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. rjptonline.org [rjptonline.org]

- 15. This compound as "trapping agent" for the simultaneous fixation of intermediate products in lactic acid fermentation with living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. tcichemicals.com [tcichemicals.com]

Section 1: Core Concepts and Chemical Identity

An In-depth Technical Guide to Phenylhydrazine Oxalate (CAS 37887-33-5): Properties, Synthesis, and Applications in Modern Research

This compound (CAS 37887-33-5) is the salt formed from the reaction of phenylhydrazine, a potent organic reagent, and oxalic acid. While phenylhydrazine free base is an oily liquid that is susceptible to oxidation and discoloration upon exposure to air and light, its salt forms, such as the oxalate, offer superior stability, ease of handling, and improved shelf-life.[1][2] This makes this compound a preferred choice in many laboratory and industrial settings for applications requiring the controlled delivery of the phenylhydrazine moiety.

Its primary utility lies in its role as a key intermediate and reagent in organic synthesis. It is most famously employed in the Fischer indole synthesis for the creation of indole ring systems, which are foundational structures in numerous pharmaceuticals and natural products.[3][4] Additionally, it serves as a classical derivatizing agent for aldehydes and ketones, facilitating their identification and characterization through the formation of stable, crystalline phenylhydrazones.[4][5]

Structural Elucidation:

There is some ambiguity in commercial listings regarding the precise stoichiometry of this compound. The molecular weight is cited as approximately 198.18 g/mol [6] and 306.32 g/mol .[7][8][9] The latter corresponds to a 2:1 salt of phenylhydrazine and oxalic acid, where two molecules of phenylhydrazine are protonated by one molecule of the diprotic oxalic acid. This 2:1 structure, bis(phenylhydrazinium) oxalate, is supported by canonical SMILES data and is the more commonly referenced form.[10]

Figure 1: Chemical Structure of Bis(phenylhydrazinium) Oxalate (2:1 Salt).

Section 2: Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. These data are essential for researchers in planning experiments, ensuring safe handling, and performing accurate calculations.

| Property | Value | References |

| CAS Number | 37887-33-5 | [6][7][8][9][10] |

| Molecular Formula | C₁₄H₁₈N₄O₄ (2:1 salt) | [8][10] |

| Molecular Weight | 306.32 g/mol (2:1 salt) | [7][8][9][10] |

| Appearance | White to orange or green crystalline powder | [10] |

| Purity | Typically ≥98% | [7] |

| Storage Conditions | Store at room temperature under an inert atmosphere. Keep container tightly closed. | [6] |

| Canonical SMILES | OC(=O)C(O)=O.NNC1=CC=CC=C1.NNC1=CC=CC=C1 | [10] |

| InChI Key | VZKYNNMENSLGRM-UHFFFAOYSA-N | [10] |

Section 3: Synthesis and Characterization

The synthesis of this compound is a straightforward acid-base neutralization reaction. The choice of methodology depends on the desired scale and purity.

Protocol 3.1: Laboratory-Scale Batch Synthesis

This protocol provides a reliable method for preparing high-purity this compound suitable for research applications. The procedure is based on classical precipitation methods described in the literature.[11]

Causality: The choice of solvent is critical. Using a non-polar solvent like diethyl ether, in which the starting materials are soluble but the resulting salt is not, allows for direct precipitation of a relatively pure product. An aqueous method is also viable and leverages the lower solubility of the salt in cold water for isolation.

Materials:

-

Phenylhydrazine (freshly distilled)

-

Oxalic acid dihydrate

-

Diethyl ether or deionized water

-

Ethanol (for washing)

Equipment:

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Vacuum source

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution: In a clean Erlenmeyer flask, dissolve 1.0 equivalent of oxalic acid dihydrate in a minimal amount of warm deionized water or diethyl ether.

-

Addition of Phenylhydrazine: While stirring, slowly add a solution containing 2.0 equivalents of freshly distilled phenylhydrazine dissolved in the same solvent.

-

Precipitation: A dense, white precipitate of this compound will form immediately upon mixing.[11]

-

Crystallization: Continue stirring the mixture for 30 minutes. If using water, cool the flask in an ice bath to maximize precipitation.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two small portions of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.[11]

-

Drying: Dry the glistening white crystals in a vacuum desiccator or a low-temperature vacuum oven to a constant weight. A typical yield for this preparation is over 90%.[11]

Industrial Synthesis: Continuous Flow Process Overview

For large-scale production, batch processing of hazardous intermediates like diazonium salts poses significant safety risks.[12] Modern industrial synthesis increasingly relies on continuous flow processes that integrate multiple reaction steps into a single, contained system.

Causality: A continuous flow setup minimizes the accumulation of unstable intermediates, enhances heat transfer, and improves process safety and efficiency. This is particularly important for the synthesis of phenylhydrazine, which begins with the diazotization of aniline.[12]

Figure 2: Workflow for Continuous Flow Synthesis of Phenylhydrazine Salts.

Characterization and Quality Control

-

Titrimetric Analysis: A rapid and accurate method to confirm the stoichiometry and purity of the salt involves quantifying the oxalate content. The sample is treated with calcium acetate to precipitate calcium oxalate, which is then titrated with a standardized potassium permanganate solution.[11]

-

Spectroscopy:

-

FTIR: The infrared spectrum should show characteristic peaks for the phenylhydrazinium cation (N-H stretching, aromatic C-H and C=C stretching) and the oxalate anion (strong C=O stretching). The absence of a C=N bond peak confirms the material is not a hydrazone.[13]

-

¹H NMR: In a solvent like DMSO-d₆, the spectrum would display signals for the aromatic protons of the phenyl group and exchangeable protons from the -NH₂⁺ and -NH₂ groups.

-

-

Melting Point: A sharp melting point is indicative of high purity.

Section 4: Key Applications in Research and Development

This compound's primary value is derived from its application in reactions where phenylhydrazine is a key reactant.

The Fischer Indole Synthesis: A Cornerstone Application

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a preeminent method for constructing the indole nucleus.[14][15] This reaction condenses a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[14]

Mechanistic Insight: The reaction proceeds through several key steps:

-

Hydrazone Formation: The phenylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer (an 'ene-hydrazine').

-

[6][6]-Sigmatropic Rearrangement: Following protonation, a concerted[6][6]-sigmatropic rearrangement occurs, forming a new C-C bond and breaking the N-N bond. This is the rate-determining step.[15]

-

Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular cyclization to form an aminal.

-

Elimination: Finally, the elimination of ammonia under acidic catalysis yields the stable, aromatic indole ring.[14][16]

Figure 3: Simplified Mechanism of the Fischer Indole Synthesis.

Why use the Oxalate Salt? Using this compound provides the necessary phenylhydrazine reactant and contributes to the acidic environment required to catalyze the reaction, often supplemented with stronger acids like polyphosphoric acid or zinc chloride.[14][16] Its solid, stable nature makes it easier and safer to weigh and handle compared to the corrosive and air-sensitive free base.[2]

Protocol 4.1.1: General Procedure for Fischer Indole Synthesis

Materials:

-

This compound

-

A suitable ketone or aldehyde (e.g., cyclohexanone)

-

Catalyst (e.g., polyphosphoric acid, glacial acetic acid, or ZnCl₂)

-

Ethanol or other suitable solvent

Procedure:

-

In a round-bottom flask, combine the this compound (1.0 eq) and the carbonyl compound (2.0-2.2 eq, as 1 eq of the salt provides 2 eq of phenylhydrazine).

-

Add the chosen solvent and catalyst.

-

Heat the mixture under reflux for the time required for the specific substrate (typically 1-4 hours), monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Neutralize the mixture with a suitable base (e.g., NaOH solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Derivatization of Carbonyls for Analytical Purposes

The reaction between phenylhydrazine and an aldehyde or ketone produces a phenylhydrazone, which is typically a stable, crystalline solid with a sharp melting point.[5][17] This classic technique is used to identify unknown carbonyl compounds by comparing the melting point of the resulting derivative to known literature values.

Protocol 4.2.1: Qualitative Identification of an Aldehyde/Ketone

Procedure:

-

Dissolve a small amount of the unknown carbonyl compound in ethanol in a test tube.

-

Add a solution of this compound in a minimum of hot water.

-

Warm the mixture gently for a few minutes.

-

Cool the solution. A crystalline precipitate of the phenylhydrazone should form.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.

-

Determine the melting point of the dried crystals and compare it with literature values.

Section 5: Safety, Handling, and Disposal

Phenylhydrazine and its salts are highly toxic and must be handled with extreme caution by trained professionals.[6][18] The primary hazards include acute toxicity via all routes of exposure, carcinogenicity, and suspected mutagenicity.[19][20]

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity | Category 3 (Oral, Dermal, Inhalation) | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Carcinogenicity | Category 1B / 2 | H350/H351: May cause cancer / Suspected of causing cancer |

| STOT (Single Exposure) | Category 1 | H370: Causes damage to organs |

| Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life |

Note: Classifications are based on data for phenylhydrazine and its salts. Refer to the specific Safety Data Sheet (SDS) for this compound.[6][18][19][20]

Protocol 5.1: Safe Handling Procedures

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[19]

-

Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles with a face shield.[20]

-

Weighing and Transfer: Handle as a solid to minimize dust generation. Use a spatula for transfers. If creating solutions, add the solid slowly to the solvent.

-

Contamination: Prevent contact with skin, eyes, and clothing.[21] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10]

Protocol 5.2: Spill and Exposure Management

-

Spills: For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for hazardous waste disposal.[21] Ventilate the area and wash the spill site after cleanup is complete.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[18]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[18]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[18]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not empty into drains.[19][22]

Section 6: Conclusion

This compound stands as a vital and versatile reagent in the toolkit of the modern chemist. By converting the hazardous liquid phenylhydrazine into a stable, crystalline solid, it offers a safer and more convenient alternative for a range of critical transformations. Its indispensable role in the Fischer indole synthesis continues to fuel drug discovery and development, while its utility in classical analytical chemistry remains a valuable pedagogical and practical tool. Despite its significant hazards, a thorough understanding of its properties and adherence to strict safety protocols enable researchers to harness its synthetic power effectively and responsibly.

Section 7: References

-

Current time information in Knoxville, TN, US. (n.d.). Google. Retrieved January 3, 2026, from

-

This compound, min 98% (T), 1 gram. (n.d.). CP Lab Safety. Retrieved January 3, 2026, from [Link]

-

This compound | CAS NO. 37887-33-5. (n.d.). ChemicalNet. Retrieved January 3, 2026, from [Link]

-

Fischer Indole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 3, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 3, 2026, from [Link]

-

Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted... (n.d.). Google Patents. Retrieved January 3, 2026, from

-

Evans, W. L., Mong, W. L., & Sinks, F. L. (1917). A COMPARISON OF this compound WITH MESOXALIC ACID PHENYLEYDRAZONE. Journal of the American Chemical Society, 39(7), 1713-1718. Retrieved January 3, 2026, from [Link]

-

Bolcato, V. (1950). This compound as "trapping agent" for the simultaneous fixation of intermediate products in lactic acid fermentation with living cells. Science, 112(2905), 252-254. Retrieved January 3, 2026, from [Link]

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2535-2543. Retrieved January 3, 2026, from [Link]

-

Phenylhydrazine - SAFETY DATA SHEET. (2010). Alfa Aesar. Retrieved January 3, 2026, from [Link]

-

HAZARD SUMMARY: PHENYLHYDRAZINE. (n.d.). New Jersey Department of Health. Retrieved January 3, 2026, from [Link]

-

Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 3, 2026, from [Link]

-

MATERIAL SAFETY DATA SHEET - Phenylhydrazine. (n.d.). Oxford Lab Fine Chem LLP. Retrieved January 3, 2026, from [Link]

-

Phenylhydrazine. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

-

Synthetic method of phenylhydrazine hydrochloride. (n.d.). Google Patents. Retrieved January 3, 2026, from

-

Analytical Method - Phenylhydrazine. (n.d.). Keika Ventures. Retrieved January 3, 2026, from [Link]

-

Reaction rates of phenylhydrazine with a range of carbonyl compounds... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Phenylhydrazine Safety Data Sheet. (n.d.). NextSDS. Retrieved January 3, 2026, from [Link]

-

Reaction mechanism of phenylhydrazine with carbonyl. (2021). Chemistry Stack Exchange. Retrieved January 3, 2026, from [Link]

-

Phenylhydrazine: Method 3518. (1994). NIOSH. Retrieved January 3, 2026, from [Link]

-

Carbonyl compounds react with phenyl hydrazine to form... (n.d.). Vedantu. Retrieved January 3, 2026, from [Link]

-

Reaction of Some Carbonyl and Thiocarbonyl Compounds with Phenylhydrazine. (1931). Proceedings of the Iowa Academy of Science, 38(1), 171. Retrieved January 3, 2026, from [Link]

-

PHENYLHYDRAZINE. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]

-

Preparation of phenylhydrazine. (n.d.). PrepChem.com. Retrieved January 3, 2026, from [Link]

-

Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Phenylhydrazine. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

Sources

- 1. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-nitrophthalic Acid | Industrial Chemical Intermediate & Specialty Acid [chemicalbull.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound [myskinrecipes.com]

- 5. Carbonyl compounds react with phenyl hydrazine to form class 12 chemistry CBSE [vedantu.com]

- 6. 37887-33-5|this compound|BLD Pharm [bldpharm.com]

- 7. calpaclab.com [calpaclab.com]

- 8. CAS NO. 37887-33-5 | this compound | C14H18N4O4 [localpharmaguide.com]

- 9. scbt.com [scbt.com]

- 10. Page loading... [guidechem.com]

- 11. zenodo.org [zenodo.org]

- 12. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 15. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. scholarworks.uni.edu [scholarworks.uni.edu]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. nj.gov [nj.gov]

- 22. oxfordlabchem.com [oxfordlabchem.com]

An In-Depth Technical Guide to Phenylhydrazine Oxalate: Structure, Properties, and Applications

Executive Summary: Phenylhydrazine oxalate is the stable salt form of phenylhydrazine, a foundational reagent in organic synthesis. While phenylhydrazine itself is a hazardous oily liquid, its conversion to the crystalline oxalate salt enhances its stability, purity, and ease of handling, making it a preferred precursor for researchers and drug development professionals. This guide provides a comprehensive analysis of this compound, covering its precise molecular structure and weight, detailed synthesis protocols, core applications in synthetic chemistry—most notably the Fischer indole synthesis—and its significant role in the development of pharmaceutical compounds. Furthermore, it outlines the critical safety and handling procedures necessary for its use in a laboratory setting.

Molecular Identity and Physicochemical Properties

A precise understanding of a reagent's molecular identity is paramount for its effective and safe use in research and development. This section clarifies the structural and physical characteristics of this compound.

Nomenclature and Chemical Identifiers

-

Systematic Name: bis(phenylhydrazinium) oxalate

-

Common Name: this compound

Molecular Structure and Stoichiometry

This compound is an acid-base salt formed from the reaction of phenylhydrazine, a weak base, and oxalic acid, a dicarboxylic acid. Experimental data and supplier information confirm a 2:1 stoichiometric ratio, where two molecules of phenylhydrazine react with one molecule of oxalic acid.

The structure consists of two protonated phenylhydrazine molecules (phenylhydrazinium cations, [C₆H₅NHNH₃]⁺) and one oxalate dianion [(COO)₂]²⁻. This arrangement satisfies the charge balance and results in a stable crystalline solid.

Molecular Formula and Weight

There is some inconsistency across chemical databases regarding the molecular formula. However, the most chemically plausible formula, which aligns with the 2:1 stoichiometry and the most frequently cited molecular weight, is C₁₄H₁₈N₄O₄ .[3][4][5]

-

Phenylhydrazine (C₆H₈N₂): Molecular Weight ≈ 108.14 g/mol [8][9]

-

Oxalic Acid (C₂H₂O₄): Molecular Weight ≈ 90.03 g/mol

-

This compound (2:1 salt): (2 x C₆H₈N₂) + C₂H₂O₄ = C₁₄H₁₈N₄O₄

The calculated molecular weight for this formula is approximately 306.32 g/mol , a value corroborated by numerous chemical suppliers.[1][2][3][4][5][7]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below. Its solid nature is a primary advantage over the liquid freebase, phenylhydrazine.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈N₄O₄ | [3][4][5] |

| Molecular Weight | 306.32 g/mol | [1][2][3][4][5][7] |

| Appearance | White to light yellow or orange crystalline powder | [3] |

| Purity | Typically ≥98% | [1][7] |

| Storage | Room temperature, protected from light and air | [7][10] |

Synthesis and Purification

The synthesis of this compound is a two-stage process: the preparation of the phenylhydrazine freebase followed by its conversion to the stable oxalate salt.

Synthesis of the Phenylhydrazine Precursor

Phenylhydrazine was first synthesized by Hermann Emil Fischer in 1875.[11][12] The standard laboratory and industrial method involves the diazotization of aniline followed by reduction.

Causality of Experimental Choices:

-

Diazotization: Aniline is treated with sodium nitrite in the presence of a strong acid (typically hydrochloric acid) at low temperatures (0-5 °C). The low temperature is critical because the resulting benzenediazonium salt is unstable and can decompose explosively at higher temperatures.

-

Reduction: The diazonium salt is then reduced to phenylhydrazine. Common reducing agents include sodium sulfite or stannous chloride.[13][14][15] The reduction cleaves one of the nitrogen-nitrogen triple bonds and hydrogenates the nitrogen atoms.

Protocol: Preparation of this compound Salt

The conversion of the oily phenylhydrazine freebase to its solid oxalate salt is a straightforward acid-base reaction. This process is highly valued because the salt is a stable, crystalline solid that is easier to purify, weigh, and handle than the air-sensitive liquid freebase.

Materials:

-

Phenylhydrazine (freshly distilled or high purity)

-

Oxalic acid dihydrate

-

Ethanol (or other suitable solvent)

Step-by-Step Methodology:

-

Dissolution: Gently warm to dissolve 1.0 equivalent of oxalic acid dihydrate in a minimal amount of ethanol.

-

Reaction: In a separate flask, dissolve 2.0 equivalents of phenylhydrazine in ethanol. Slowly add the phenylhydrazine solution to the oxalic acid solution with stirring.

-

Precipitation: The this compound salt will typically precipitate out of the solution upon mixing or cooling. The reaction is often exothermic.

-

Crystallization: Cool the mixture in an ice bath for 30-60 minutes to ensure complete crystallization.

-

Isolation: Collect the crystalline product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum to yield pure this compound.

This self-validating protocol yields a product whose purity can be readily confirmed by its sharp melting point and spectroscopic analysis.

Core Applications in Synthetic Chemistry

This compound serves as a robust and convenient source of phenylhydrazine for numerous organic transformations.

The Fischer Indole Synthesis

The most prominent application of phenylhydrazine is the Fischer indole synthesis, a reaction that has been a cornerstone of heterocyclic chemistry for over a century.[16] It allows for the construction of the indole ring system, a core structure in countless natural products and pharmaceuticals.

Mechanism Overview: Phenylhydrazine is reacted with an aldehyde or ketone in the presence of an acid catalyst. The resulting phenylhydrazone intermediate undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to form the indole scaffold.

Derivatization and Analysis of Carbonyl Compounds

Phenylhydrazine reacts readily with aldehydes and ketones to form stable, crystalline derivatives called phenylhydrazones.[7][11] This reaction is historically significant for:

-

Identification: The sharp, well-defined melting points of phenylhydrazone derivatives were traditionally used to identify unknown aldehydes and ketones.

-

Purification: Converting a liquid carbonyl compound to a solid derivative facilitates purification by recrystallization.

Use as a "Trapping Agent" in Mechanistic Studies

In biochemical research, this compound can be employed as a "trapping agent." It reacts with and fixes intermediate products that contain carbonyl groups, preventing them from reacting further. This allows for their isolation and identification, providing insight into complex biochemical pathways. A notable example is its use to fix intermediate products in studies of lactic acid fermentation.[17]

Significance in Pharmaceutical Research and Drug Development

The phenylhydrazine moiety and the indole scaffold derived from it are central to the design of new therapeutic agents.

-

Scaffold for Bioactive Molecules: Phenylhydrazine derivatives are explored for a wide range of pharmacological activities, including potential antitumor, anti-inflammatory, and antimicrobial properties.[16]

-

Indole-Based Drugs: The Fischer indole synthesis, which uses phenylhydrazine, is a key step in the synthesis of numerous pharmaceuticals. The indole ring is a privileged structure found in drugs like the anti-migraine agent Sumatriptan and the anti-inflammatory drug Indomethacin.

-

Anticancer Research: Recent studies have focused on synthesizing novel benzylidene derivatives from phenylhydrazine and testing their cytotoxic activity against cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer).[18] This highlights the ongoing relevance of phenylhydrazine chemistry in the search for new anticancer agents.[18]

Safety, Handling, and Toxicology

While the oxalate salt is more stable than the freebase, the toxicological properties are dictated by the phenylhydrazine component. Phenylhydrazine is a highly hazardous substance and must be handled with extreme caution.[10][19]

Hazard Profile

The hazards associated with phenylhydrazine are severe and well-documented.[10][19][20]

| Hazard Class | GHS Classification |

| Acute Toxicity | Category 3 (Oral, Dermal, Inhalation) - Toxic if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | Category 2 - Causes skin irritation. |

| Eye Damage/Irritation | Category 2 - Causes serious eye irritation. |

| Sensitization | Category 1 - May cause an allergic skin reaction. |

| Carcinogenicity | Category 1B - May cause cancer. |

| Mutagenicity | Category 2 - Suspected of causing genetic defects. |

| Systemic Toxicity | Category 1 - Causes damage to organs through prolonged or repeated exposure. |

| Aquatic Toxicity | Category 1 - Very toxic to aquatic life. |

Protocol: Safe Handling and Storage

Adherence to a strict safety protocol is non-negotiable when working with this compound.

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

-

Nitrile gloves (double-gloving is recommended).

-

A properly buttoned lab coat.

-

Chemical splash goggles and a face shield.

-

-

Dispensing: Handle as a solid. Avoid creating dust. Use a dedicated set of spatulas and weighing papers.

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

-

Waste Disposal: Dispose of all contaminated materials (gloves, weighing papers, etc.) and excess reagent as hazardous chemical waste according to institutional and local regulations.

Emergency Procedures

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[19]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[19]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is more than just a chemical compound; it is a critical tool that enables complex organic synthesis and advances drug discovery. By converting the hazardous liquid phenylhydrazine into a manageable solid salt, it provides researchers with a safer and more reliable reagent. Its central role in the Fischer indole synthesis and other transformations continues to make it indispensable for creating novel heterocyclic compounds with significant potential in medicine and material science. However, its utility is intrinsically linked to a profound respect for its hazardous nature, demanding the strictest adherence to safety protocols to ensure its responsible application in the advancement of science.

References

-

CP Lab Safety. This compound, min 98% (T), 1 gram. [Link]

-

MySkinRecipes. This compound. [Link]

-

Wikipedia. Phenylhydrazine. [Link]

- Kumar, V., et al. (2024). Recent applications of phenyl hydrazine in photoinduced chemical transformations. Inorganic and Nano-Metal Chemistry.

- Google Patents. CN103553963A - Synthetic method of phenylhydrazine hydrochloride.

-

NextSDS. Phenylhydrazine Safety Data Sheet. [Link]

- Google Patents. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted....

- Kushwaha, P., et al. (2024).

-

Organic Syntheses. PHENYLHYDRAZINE. [Link]

-

PrepChem.com. Preparation of phenylhydrazine. [Link]

-

Metoree. 8 Phenylhydrazine Manufacturers in 2025. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7516, Phenylhydrazine. [Link]

-

Bolcato, V. (1950). This compound as "trapping agent" for the simultaneous fixation of intermediate products in lactic acid fermentation with living cells. Science. [Link]

-

Salem, M., et al. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 37887-33-5 [chemicalbook.com]

- 6. a2bchem.com [a2bchem.com]

- 7. This compound [myskinrecipes.com]

- 8. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 9. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]

- 12. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. prepchem.com [prepchem.com]

- 15. 8 Phenylhydrazine Manufacturers in 2025 | Metoree [us.metoree.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound as "trapping agent" for the simultaneous fixation of intermediate products in lactic acid fermentation with living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. nextsds.com [nextsds.com]

Phenylhydrazine Oxalate physical and chemical properties

An In-Depth Technical Guide to Phenylhydrazine Oxalate: Properties, Synthesis, and Applications

Introduction

This compound is the salt formed from the reaction of phenylhydrazine, a potent reducing agent and a cornerstone reagent in organic synthesis, with oxalic acid. While the free base, phenylhydrazine, is an oily liquid that is sensitive to air and light, its oxalate salt is a more stable, crystalline solid, making it easier to handle, store, and weigh accurately.[1][2] This enhanced stability, coupled with its retained chemical reactivity, makes this compound a valuable intermediate and reagent in its own right.

First characterized in the late 19th century, phenylhydrazine and its derivatives, including the oxalate salt, became indispensable tools following Hermann Emil Fischer's pioneering work on the structure of sugars and the development of the Fischer indole synthesis.[1][3] Today, this compound continues to be a key player in the synthesis of pharmaceuticals, dyes, and other heterocyclic compounds.[4][5] Its application extends into biochemistry, where it has been used as a "trapping agent" to isolate intermediates in metabolic pathways.[6]

This guide provides a comprehensive technical overview of the physical and chemical properties, synthesis, reactivity, and safe handling of this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Part 1: Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is critical for its effective application in research and development. This section details the structural, physical, and spectroscopic characteristics of this compound.

Molecular Structure and Identification

This compound is an acid-base salt. While it is often referred to singularly, commercial preparations and literature descriptions can be ambiguous regarding the precise stoichiometry. The most commonly cited molecular formula suggests a 2:1 ratio of phenylhydrazine to oxalic acid.[4][7] However, 1:1 salts of similar hydrazines are also known.[8] For the purposes of this guide, we will focus on the more frequently referenced 2:1 complex.

In this arrangement, two molecules of phenylhydrazine are protonated by the diprotic oxalic acid, forming a stable ionic lattice.

Caption: Ionic structure of 2:1 this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 37887-33-5[4][7][9][10][11] |

| Molecular Formula (2:1) | C₁₄H₁₈N₄O₄[4][7] |

| Molecular Weight (2:1) | 306.32 g/mol [4][7][9][10] |

| Molecular Formula (1:1) | C₈H₁₀N₂O₄[12] |

| Molecular Weight (1:1) | 198.18 g/mol |

| Canonical SMILES (2:1) | C1=CC=C(C=C1)NN.C1=CC=C(C=C1)NN.C(=O)(C(=O)O)O[7] |

| InChI (2:1) | InChI=1S/2C6H8N2.C2H2O4/c27-8-6-4-2-1-3-5-6;3-1(4)2(5)6/h21-5,8H,7H2;(H,3,4)(H,5,6)[7] |

Physical Properties

This compound is typically a stable crystalline solid, which contrasts sharply with the pale yellow, oily nature of its parent base.[2][4]

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to orange or green crystalline powder.[7] | [7] |

| Melting Point | 176 °C | [4] |

| Boiling Point | Data not available (decomposes). Phenylhydrazine (free base) boils at 243.5 °C with decomposition.[1] | [1] |

| Density | Data not available. Phenylhydrazine (free base) is 1.0978 g/cm³.[1] | [1] |

| Solubility | Sparingly soluble in water; soluble in alcohol. Miscible with ethanol, diethyl ether, chloroform, and benzene (for free base).[1][3] |[1][3] |

Spectroscopic Characteristics

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the phenyl group (typically in the δ 6.8-7.5 ppm range) and broad, exchangeable signals for the N-H protons of the hydrazinium moiety.

-

¹³C NMR: Aromatic carbons would appear in the δ 110-150 ppm range. The carboxylate carbons of the oxalate anion would be expected to produce a signal further downfield, typically >160 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the hydrazinium group (~3200-3400 cm⁻¹), C=C stretching from the aromatic ring (~1450-1600 cm⁻¹), and strong, broad absorptions corresponding to the carboxylate (C=O and C-O) stretches of the oxalate anion (~1600-1750 cm⁻¹).[13]

Part 2: Synthesis and Chemical Reactivity

The utility of this compound stems from its reactivity, which mirrors that of phenylhydrazine but with the added benefit of improved stability and handling.

Synthesis of this compound

The preparation of this compound is a straightforward acid-base reaction. For laboratory-scale synthesis, the salt can be readily prepared from phenylhydrazine and oxalic acid.

Experimental Protocol: Laboratory Synthesis of this compound

-

Causality and Principle: This protocol relies on the principle of salt formation, where the basic phenylhydrazine is neutralized by the acidic oxalic acid. The choice of a solvent in which the salt is less soluble than the reactants, such as diethyl ether, facilitates its precipitation and isolation.[14]

-

Step-by-Step Methodology:

-

Preparation of Reactant Solutions:

-

In a fume hood, prepare a solution of phenylhydrazine (2 equivalents) in anhydrous diethyl ether.

-

In a separate flask, prepare a saturated solution of anhydrous oxalic acid (1 equivalent) in anhydrous diethyl ether.

-

-

Reaction:

-

Slowly add the oxalic acid solution to the stirred phenylhydrazine solution at room temperature.

-

-

Precipitation and Isolation:

-

A white precipitate of this compound will form immediately.

-

Continue stirring for 30 minutes to ensure complete reaction.

-

Collect the solid product by vacuum filtration.

-

-

Purification:

-

Wash the filter cake with two small portions of cold diethyl ether to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum. The resulting compound should be a fine, white crystalline solid.[14]

-

-

For industrial-scale production, continuous flow processes have been developed. These methods offer significant safety advantages by minimizing the accumulation of thermally unstable diazonium salt intermediates, which are part of the synthesis of the phenylhydrazine precursor itself.[15]

Caption: Workflow for industrial continuous flow synthesis.[15]

Key Reactions and Applications

This compound serves as a solid, stable source of phenylhydrazine for a variety of chemical transformations.

-

Fischer Indole Synthesis: This is arguably the most significant application of phenylhydrazine and its salts. The reaction involves heating a phenylhydrazone (formed from phenylhydrazine and an aldehyde or ketone) in the presence of an acid catalyst to produce an indole. Indole scaffolds are ubiquitous in pharmaceuticals and biologically active molecules.[1][3]

Caption: Generalized mechanism of the Fischer Indole Synthesis.

-

Formation of Phenylhydrazones: The reaction with carbonyl compounds to form phenylhydrazones is not only the first step of the indole synthesis but also a classic method for the identification and purification of aldehydes and ketones. The resulting hydrazones are often highly crystalline solids with sharp melting points.[3]

-

Reducing Agent: As a derivative of hydrazine, phenylhydrazine is a strong reducing agent.[4] It can be used in various reduction reactions in organic synthesis, although its use for this purpose is less common than other specialized reducing agents.

-

Biochemical Trapping Agent: In biochemical studies, this compound can be used to "trap" carbonyl-containing metabolic intermediates. By forming a stable hydrazone, it effectively removes the intermediate from the reaction pathway, allowing researchers to deduce its role. This has been demonstrated in studies of lactic acid fermentation.[6]

Stability and Decomposition

The primary advantage of the oxalate salt is its stability compared to the free base. Phenylhydrazine liquid is known to darken upon exposure to air and light due to oxidation and decomposition.[1][2] As a solid salt, this degradation pathway is significantly inhibited.

However, this compound is not indefinitely stable.

-

Thermal Decomposition: Like most organic salts, it will decompose upon strong heating. Studies on other metal oxalates show that decomposition can be complex, often proceeding after an initial dehydration step.[16]

-

Photochemical Decomposition: Oxalates can be susceptible to photochemical decomposition, breaking down into CO₂ and other products.[17] Therefore, prolonged exposure to strong light should be avoided.

Part 3: Safety and Handling

While more stable than its parent compound, this compound is a hazardous chemical and must be handled with appropriate precautions. The toxicity profile is largely dictated by the phenylhydrazine moiety.

Hazard Identification

The hazards of this compound are well-documented in safety data sheets. The parent compound, phenylhydrazine, is classified as toxic, a skin sensitizer, a suspected mutagen, and a potential carcinogen.[18][19][20]

Table 3: GHS Classification of this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[7] |

| Skin Irritation | 2 | H315: Causes skin irritation.[7] |

| Eye Irritation | 2 | H319: Causes serious eye irritation.[7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[7] |

Protocol for Safe Handling and Storage

Adherence to a strict safety protocol is mandatory when working with this compound.

-

Principle: The core principle is the elimination of exposure routes (inhalation, skin/eye contact, ingestion) through engineering controls, appropriate personal protective equipment (PPE), and careful work practices.

-

Step-by-Step Handling Methodology:

-

Engineering Controls: All manipulations of solid this compound should be performed in a certified chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and/or a face shield.

-

Lab Coat: A standard lab coat is required. For larger quantities, a chemically resistant apron is recommended.[7]

-

-

Handling:

-

Avoid creating dust when transferring the solid.

-

Use dedicated spatulas and glassware.

-

Ensure a safety shower and eyewash station are immediately accessible.

-

-

Storage:

-

First Aid:

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[7]

-

If on Skin: Wash with plenty of water. If irritation occurs, seek medical advice.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[7]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

-

-

Conclusion